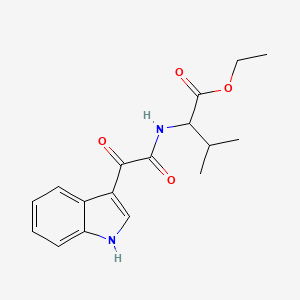
N-(1H-Indol-3-yloxoacetyl)-DL-valine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of BRN 5602299 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the reaction of furfural with an amine to form a furan derivative.
Attachment of the morpholine ring: The furan derivative is then reacted with a morpholine derivative to introduce the morpholine ring.
Formation of the phenyl group:
Industrial production methods for BRN 5602299 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
BRN 5602299 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert BRN 5602299 into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
BRN 5602299 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: BRN 5602299 is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of BRN 5602299 involves its interaction with specific molecular targets within cells. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes. Detailed studies have shown that the compound can affect the levels of intracellular reactive oxygen species, alter membrane permeability, and impact cellular morphology.
Comparación Con Compuestos Similares
BRN 5602299 can be compared with other similar compounds, such as:
- 1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}methanol
- 1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}propanol
These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl group. The uniqueness of BRN 5602299 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
97529-41-4 |
|---|---|
Fórmula molecular |
C17H20N2O4 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-17(22)14(10(2)3)19-16(21)15(20)12-9-18-13-8-6-5-7-11(12)13/h5-10,14,18H,4H2,1-3H3,(H,19,21) |
Clave InChI |
TYWWKQFCOVQASG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



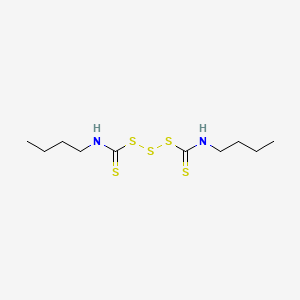

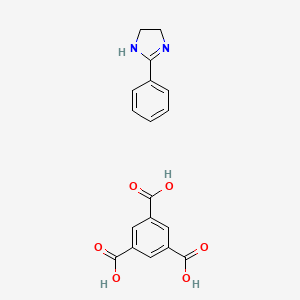
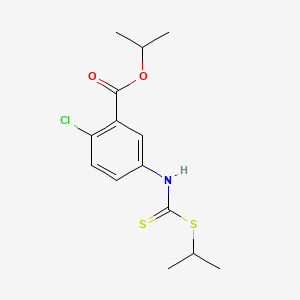

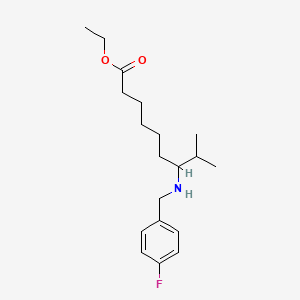
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
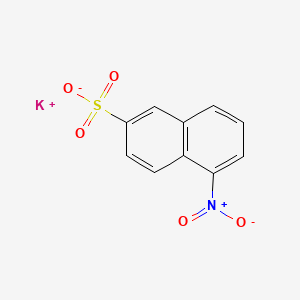
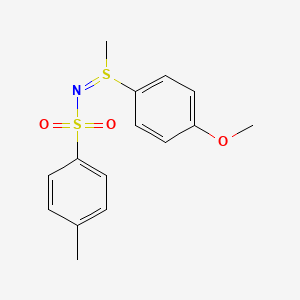

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)


